

# Initial screening of (4-Phenyl-1,3-thiazol-2-yl)methanol

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## Compound of Interest

Compound Name: (4-Phenyl-1,3-thiazol-2-yl)methanol

Cat. No.: B1465154

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An Initial Screening Cascade for **(4-Phenyl-1,3-thiazol-2-yl)methanol**: A Technical Guide for Early-Stage Drug Discovery

## Introduction

The 1,3-thiazole ring is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure." This designation stems from its presence in a multitude of biologically active compounds, including over 18 FDA-approved drugs, that exhibit a vast array of pharmacological activities.<sup>[1][2]</sup> Thiazole derivatives are known for their antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties, making them a focal point for drug discovery and development.<sup>[3][4][5]</sup>

This guide focuses on a specific, yet promising, member of this class: **(4-Phenyl-1,3-thiazol-2-yl)methanol**. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive, tiered strategy for its initial in vitro screening. By following a logical cascade—from broad phenotypic assays to more targeted mechanistic studies—we can efficiently and effectively probe the therapeutic potential of this molecule. This document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to early-stage compound evaluation.

## Section 1: Foundational Assessment & Pre-Screening Considerations

Before committing resources to a full screening campaign, a foundational assessment of the compound is critical. This ensures the quality of the test article and provides essential data for designing meaningful and reproducible experiments.

## Synthesis and Purity Confirmation

The biological activity observed must be unequivocally attributable to the compound in question. The Hantzsch thiazole synthesis, a classic reaction between an  $\alpha$ -haloketone and a thioamide, serves as a primary method for creating the thiazole core.<sup>[1]</sup> For **(4-Phenyl-1,3-thiazol-2-yl)methanol**, a plausible route involves the reaction of 2-bromo-1-phenylethan-1-one with thiourea, followed by functional group manipulation to yield the final methanol derivative.

It is imperative to confirm the identity and purity of the synthesized compound. A purity level of >95%, as determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is the minimum standard. Structural confirmation via Nuclear Magnetic Resonance ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR) spectroscopy is mandatory.

## Physicochemical Profiling

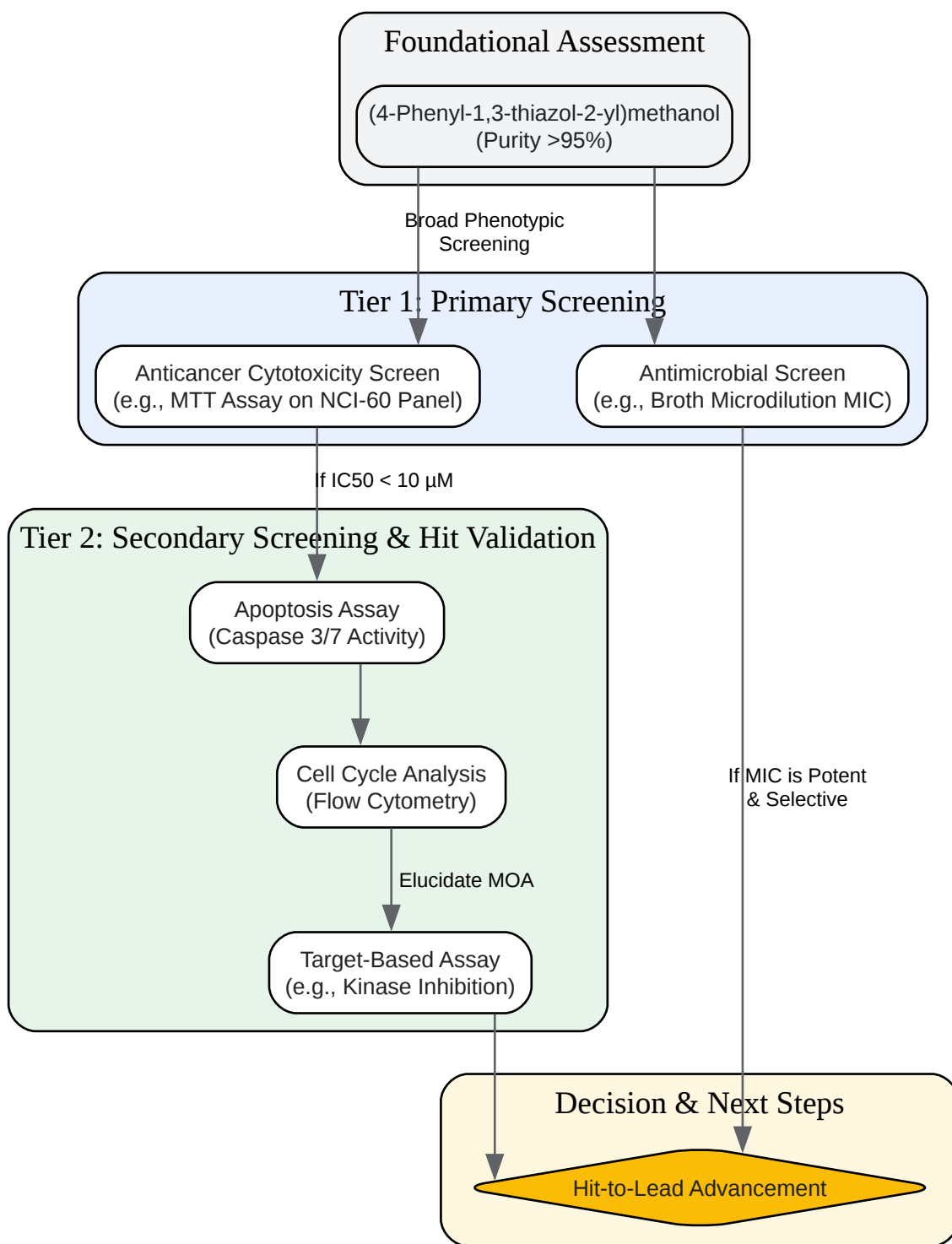
A compound's physical and chemical properties dictate its behavior in biological assays and are early indicators of its drug-likeness. These parameters are crucial for practical considerations like solvent selection and concentration setting, and for predicting in vivo behavior.

Property	Value	Significance in Screening
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NOS	Defines the elemental composition. <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	191.25 g/mol	Falls within the range for good oral bioavailability (Lipinski's Rule of 5). <a href="#">[6]</a> <a href="#">[7]</a>
logP	2.517	Indicates moderate lipophilicity, suggesting potential for membrane permeability. <a href="#">[6]</a>
Polar Surface Area	27.58 Å <sup>2</sup>	Suggests good potential for oral bioavailability and cell permeability. <a href="#">[6]</a>
Hydrogen Bond Donors	1	Adheres to Lipinski's Rule of 5. <a href="#">[6]</a>
Hydrogen Bond Acceptors	2	Adheres to Lipinski's Rule of 5. <a href="#">[6]</a>

Table 1: Key Physicochemical Properties of (4-Phenyl-1,3-thiazol-2-yl)methanol.

## Section 2: The Tiered Screening Strategy

A tiered, or cascaded, screening approach is a resource-efficient strategy to identify and prioritize compounds. It begins with broad, high-throughput assays to identify any significant biological activity. Positive "hits" from this primary screen then advance to more complex, lower-throughput secondary assays designed to confirm activity and elucidate the mechanism of action (MOA).



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